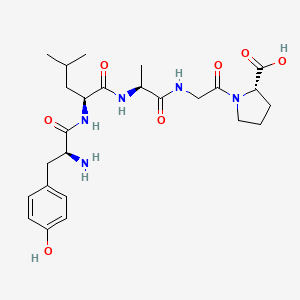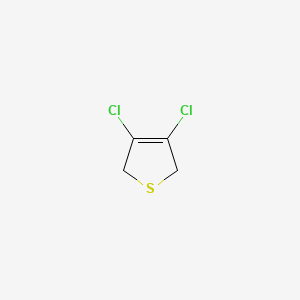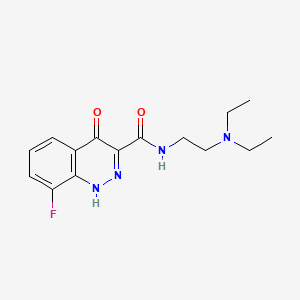![molecular formula C17H21NO3S B14248626 Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide CAS No. 478619-57-7](/img/structure/B14248626.png)
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Métodos De Preparación
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product under controlled conditions.
Análisis De Reacciones Químicas
Pyridine derivatives, including Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide, can undergo a variety of chemical reactions. These reactions include:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines or piperidines, which have different chemical properties and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some pyridine derivatives have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Pyridine derivatives are used in the production of dyes, rubber chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to interact with enzymes or receptors in biological systems, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide can be compared with other pyridine derivatives, such as:
Pyridine N-oxide: A simpler derivative with an N-oxide group, used as an oxidizing agent and in the synthesis of other compounds.
Pyridine-2-sulfonic acid: Another derivative with a sulfonic acid group, used in the synthesis of dyes and as a catalyst in organic reactions.
Pyridine-3-sulfonic acid: Similar to pyridine-2-sulfonic acid but with the sulfonic acid group in a different position, affecting its reactivity and applications.
Propiedades
Número CAS |
478619-57-7 |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[[4-(2-methylbutan-2-yl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(2,3)15-10-8-14(9-11-15)13-22(20,21)16-7-5-6-12-18(16)19/h5-12H,4,13H2,1-3H3 |
Clave InChI |
ZDQXDKYEEGHKOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



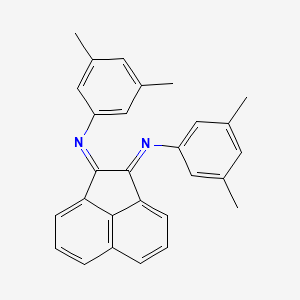
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)
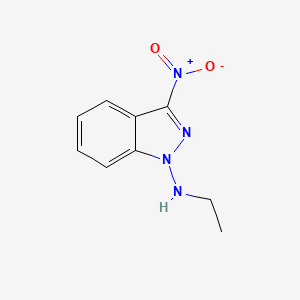
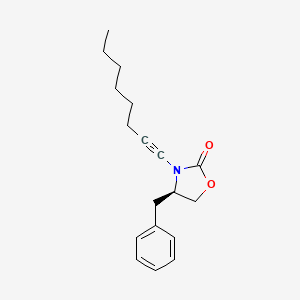
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
